[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate
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Overview
Description
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C₁₈H₂₀O₆ and a molecular weight of 332.353 g/mol . This compound is known for its unique structure, which includes both hydroxyphenoxy and tolyloxy groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate typically involves the esterification of (o-Hydroxyphenoxy)acetic acid with 2-hydroxy-3-(o-tolyloxy)propanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Chemical Reactions Analysis
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Scientific Research Applications
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate can be compared with other similar compounds, such as:
Hydroxybenzoic acids: These include compounds like gallic acid and protocatechuic acid, which also possess hydroxy groups attached to a benzene ring.
Hydroxycinnamic acids: Examples include ferulic acid and caffeic acid, which have similar structural motifs but differ in their side chains and functional groups.
The uniqueness of this compound lies in its combination of hydroxyphenoxy and tolyloxy groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
17753-05-8 |
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Molecular Formula |
C18H20O6 |
Molecular Weight |
332.3 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] 2-(2-hydroxyphenoxy)acetate |
InChI |
InChI=1S/C18H20O6/c1-13-6-2-4-8-16(13)22-10-14(19)11-24-18(21)12-23-17-9-5-3-7-15(17)20/h2-9,14,19-20H,10-12H2,1H3 |
InChI Key |
GQMHTLIBJICFID-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)COC2=CC=CC=C2O)O |
Synonyms |
o-Hydroxyphenoxyacetic acid 2-hydroxy-3-(o-tolyloxy)propyl ester |
Origin of Product |
United States |
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